Holaphyllamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H33NO |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H33NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12,22H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
GPRZXDPWGLHIQE-QGVNFLHTSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C |
Synonyms |
holaphyllamine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Holaphyllamine
Botanical Sources and Distribution
Holarrhena Species as Primary Sources
The principal botanical sources of holaphyllamine are plants belonging to the genus Holarrhena, within the Apocynaceae family. These plants are native to tropical and subtropical regions of Africa and Asia.
Holarrhena floribunda (also known by its synonym Holarrhena africana) is a well-documented source of this compound. researchgate.netnih.govvliz.be The leaves, in particular, have been identified as containing this alkaloid, often alongside other related compounds like holaphylline. nih.govresearchgate.net A chemical analysis of the leaves of H. floribunda led to the discovery of both holaphylline and this compound. researchgate.net The stem bark of this species is also a known source of a variety of steroidal alkaloids. researchgate.netprota4u.org
Holarrhena pubescens (formerly Holarrhena antidysenterica), commonly known as "kurchi," is another significant source. theferns.infoijpsr.com The bark and seeds of this plant are used in traditional medicine and have been found to contain a complex mixture of steroidal alkaloids, including this compound. rsc.orgbiocrick.com
Identification in Other Plant Genera
While less common, this compound has also been identified in other genera within the Apocynaceae family, indicating a broader, though less concentrated, distribution.
Funtumia africana is one such plant where this compound has been isolated. scite.ai Studies on the chemical constituents of Funtumia africana have revealed the presence of 3β-holaphyllamine and 3α-holaphyllamine, among other steroidal alkaloids. scite.ainih.gov The leaves of Funtumia species are known to be rich in total alkaloids. iupac.org
Extraction and Purification Techniques
The isolation of this compound from plant material is a multi-step process involving initial extraction followed by purification to yield the pure compound.
Solvent-Based Extraction Protocols
The first step involves extracting the total alkaloids from the plant material, which is typically dried and powdered. ijpsr.com A common method is maceration or percolation with an acidified alcohol, such as methanol (B129727) or ethanol (B145695) containing acetic acid. google.com The acidic medium converts the basic alkaloids into their salt forms, which are more soluble in the alcoholic solvent.
Following this, an acid-base liquid-liquid extraction is frequently employed to separate the alkaloids from other plant metabolites. The alcoholic extract is concentrated, the pH is adjusted to become alkaline (e.g., with ammonia), and the mixture is partitioned with an immiscible organic solvent like chloroform (B151607) or methylene (B1212753) chloride. nih.govgoogle.com The free-base alkaloids preferentially move into the organic layer, which is then collected and evaporated to yield a crude alkaloid extract.
Chromatographic Fractionation and Isolation
The crude alkaloid mixture is a complex blend that requires chromatographic methods for separation. Column chromatography is a traditional and effective technique used for this purpose. The crude extract is applied to a column packed with an adsorbent like alumina (B75360) or silica (B1680970) gel. A gradient of solvents with increasing polarity is then passed through the column to elute the different compounds at different rates. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound. Elution with methanol can release this compound from the column. google.com
For final purification and to obtain this compound with high purity, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) are utilized.
| Botanical Source | Plant Part | Key Findings |
| Holarrhena floribunda | Leaves, Stem Bark | A primary source where this compound was discovered alongside related alkaloids. researchgate.netnih.govvliz.beresearchgate.net |
| Holarrhena pubescens | Bark, Seeds | Contains a complex mixture of steroidal alkaloids, including this compound. theferns.infoijpsr.comrsc.orgbiocrick.com |
| Funtumia africana | Leaves | Contains both 3β-holaphyllamine and 3α-holaphyllamine. scite.ainih.gov |
| Technique | Purpose | Description |
| Acidified Alcohol Extraction | Initial extraction of total alkaloids | Powdered plant material is treated with an alcohol (e.g., methanol) containing an acid (e.g., acetic acid) to form soluble alkaloid salts. google.com |
| Acid-Base Liquid-Liquid Extraction | Separation of alkaloids from other components | The pH of the aqueous extract is made basic, and the free-base alkaloids are partitioned into an immiscible organic solvent like chloroform. nih.govgoogle.com |
| Column Chromatography | Fractionation of the crude alkaloid mixture | The crude extract is separated on a stationary phase (e.g., alumina or silica gel) using a mobile phase of solvents with varying polarities. google.com |
| High-Performance Liquid Chromatography (HPLC) | Final purification | A high-resolution chromatographic technique used to isolate highly pure this compound from the enriched fractions. |
Compound Names Mentioned:
3α-holaphyllamine
3β-holaphyllamine
Acetic acid
Chloroform
Ethanol
this compound
Holaphylline
Methanol
Methylene chloride
Chemical Synthesis and Derivatization of Holaphyllamine and Its Analogs
Approaches to Total Synthesis of Holaphyllamine
The total synthesis of a complex natural product like this compound presents significant challenges, particularly in the stereocontrolled construction of the tetracyclic steroid core and the introduction of specific functional groups. While a definitive, published total synthesis of this compound remains elusive in readily available literature, a plausible synthetic strategy can be devised based on established methodologies in steroid synthesis.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by breaking down the target molecule into simpler, commercially available starting materials. cdnsciencepub.comrsc.org For this compound (1), the primary disconnections would target the formation of the key C-N bond at the C-3 position and the construction of the steroidal ABCD ring system.
A logical retrosynthetic strategy would involve:
C-N Bond Disconnection: The 3β-amino group is a key functional group. A primary retrosynthetic disconnection involves breaking the C3-N bond. This suggests a precursor molecule such as a 3-keto steroid (pregn-5-en-3-one-20-one) (2). The amino group could be introduced in the forward synthesis via reductive amination. acs.orgcem.comwikipedia.org
Steroid Nucleus Disconnection: The tetracyclic pregnane (B1235032) core can be disconnected using strategies developed for steroid total synthesis. A common approach is to disconnect the B-ring, leading to a CD-ring fragment and an A-ring precursor. The Diels-Alder reaction is a powerful tool for constructing the B-ring and setting the stereochemistry of the ring junctions. libretexts.org For instance, a suitable dienophile representing the D-ring could react with a diene precursor for the AB-rings. libretexts.org Further disconnection of the CD-ring system often involves annulation strategies to build the C-ring onto a D-ring precursor (e.g., a hydrindane system).
This analysis simplifies the complex structure of this compound into more manageable and synthetically accessible building blocks.
Stereoselective Synthesis of the Steroidal Nucleus
The construction of the cyclopentanoperhydrophenanthrene core of steroids with the correct relative stereochemistry at multiple chiral centers is a central challenge in its total synthesis. cdnsciencepub.comscielo.br Steroids possess a characteristic three-dimensional structure, and their biological activity is highly dependent on this stereochemistry. cdnsciencepub.comnih.gov
Key strategies for the stereoselective synthesis of the steroidal nucleus that would be applicable to this compound include:
Cyclization Reactions: Intramolecular cyclizations, such as polyene cyclizations initiated by a Lewis acid, can mimic the biosynthetic pathway and form multiple rings in a single, stereocontrolled step.
Annulation Reactions: The Robinson annulation and related [4+2] cycloadditions like the Diels-Alder reaction are fundamental for building the six-membered A, B, and C rings. libretexts.org The choice of chiral catalysts or auxiliaries in these reactions can ensure high stereoselectivity. libretexts.org
Stereocontrolled Hydrogenations: Catalytic hydrogenation of unsaturated intermediates is crucial for setting the stereochemistry of the ring junctions (e.g., the A/B and B/C trans-fusions typical in many steroids). researchgate.net The choice of catalyst and reaction conditions can direct the approach of hydrogen from the less sterically hindered face of the molecule.
For a this compound synthesis, a strategy might involve constructing a CD-ring fragment first, followed by the stereoselective annulation of the B and A rings.
Introduction of Nitrogen-Containing Moieties
A critical step in the synthesis of this compound is the stereoselective introduction of the amino group at the C-3 position with a β-orientation. Several methods are available for the amination of a steroid nucleus. researchgate.net
Reductive Amination of a 3-Keto Steroid: This is one of the most direct methods. researchgate.net Starting from the corresponding 3-keto steroid (e.g., 5-pregnen-3,20-dione), reaction with an ammonia (B1221849) source (like ammonium (B1175870) formate (B1220265) or formamide (B127407) in the Leuckart reaction) or an amine followed by reduction with agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can yield the amine. cem.comwikipedia.orgresearchgate.netresearchgate.net The stereochemical outcome depends on the reducing agent and the steric environment around the C-3 carbonyl. Reduction of 3-keto steroids often leads to a mixture of 3α and 3β isomers, with the thermodynamically more stable equatorial (3α) amine often predominating. However, specific conditions can favor the formation of the axial (3β) amine. cdnsciencepub.com
From 3-Oximes: Conversion of the 3-keto group to an oxime, followed by reduction, is another common pathway. Reduction of steroid 3-oximes with reducing agents like LiAlH4 or catalytic hydrogenation often yields a mixture of the 3α- and 3β-amino steroids. tandfonline.com The ratio of the diastereomers can be influenced by the choice of reducing agent and reaction conditions. tandfonline.com
Mitsunobu-Staudinger Sequence: A highly stereoselective method involves the reaction of a 3α-hydroxy steroid (the epimer of the natural precursor) with an azide (B81097) source (e.g., diphenylphosphoryl azide, DPPA) under Mitsunobu conditions (using triphenylphosphine (B44618) and an azodicarboxylate like DIAD). tandfonline.com This reaction proceeds with inversion of configuration to give the 3β-azide. The resulting azide is then reduced to the 3β-amine via the Staudinger reaction using a phosphine (B1218219) like trimethylphosphine. tandfonline.com This two-step, one-pot procedure can provide the desired 3β-aminosteroid with high stereoselectivity and without the need for protecting groups. tandfonline.com
Partial Synthesis and Semi-synthetic Transformations
Partial synthesis, which starts from readily available and structurally similar natural products, is often a more efficient and practical approach for producing this compound and its derivatives compared to total synthesis.
Pregnenolone (B344588) as a Biosynthetic Precursor in Semi-synthesis
Pregnenolone (3β-hydroxypregn-5-en-20-one) is an ideal and common starting material for the semi-synthesis of this compound because it already contains the required pregn-5-ene skeleton and the C-3 hydroxyl group with the correct β-stereochemistry. nih.govnih.gov The key transformation is the conversion of the 3β-hydroxyl group into a 3β-amino group.
A typical synthetic sequence is as follows:
Oxidation: The 3β-hydroxyl group of pregnenolone or its acetate (B1210297) derivative is oxidized to a ketone using standard oxidizing agents like chromic acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC). This yields the intermediate 3-keto-pregn-5-en-20-one.
Formation of the Oxime: The 3-keto steroid is then reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding 3-oxime.
Reduction of the Oxime: The final step is the reduction of the 3-oxime to the 3-amino group. A common method for this reduction is using sodium metal in a refluxing alcohol like propanol. This step yields a mixture of the 3β (this compound) and 3α-amino epimers, which can then be separated by chromatography.
An alternative to the oxime reduction is the direct reductive amination of the 3-keto intermediate using the Leuckart reaction, which involves heating the ketone with formamide or ammonium formate. wikipedia.orgresearchgate.netambeed.com
Chemical Modifications of Isolated this compound
Once isolated or synthesized, this compound can be chemically modified to produce various analogs. These modifications primarily target the reactive 3β-amino group and the C5-C6 double bond. Such derivatization is useful for studying structure-activity relationships. rsc.org
Key chemical modifications include:
N-Acetylation: The primary amino group of this compound can be readily acetylated using reagents like acetic anhydride (B1165640) in pyridine (B92270) to yield N-acetylthis compound. researchgate.net
N-Methylation: The synthesis of N-methylthis compound can be achieved through methods such as reductive amination with formaldehyde (B43269) or by using other methylating agents. nih.gov
Hydrogenation: The double bond between C-5 and C-6 can be reduced by catalytic hydrogenation (e.g., using a Palladium catalyst). This reaction converts this compound into 3β-dihydrothis compound. rsc.orgresearchgate.net
These transformations allow for the generation of a library of related compounds, which helps in understanding the structural requirements for their biological activity. rsc.org
Design and Synthesis of this compound Analogs and Derivatives
The steroidal alkaloid this compound, characterized by a pregnane-type skeleton with an amino group at the C-3 position and a double bond at C-5, has served as a scaffold for the development of various analogs and derivatives. Research efforts have focused on modifying its structure to explore structure-activity relationships (SARs). These synthetic endeavors have primarily targeted three key areas: modifications at the C-3 position, alterations of the steroidal backbone, and the synthesis of specific N-methylated and dihydro derivatives.
Structural Modifications at C-3 Position
The amino group at the C-3 position of the steroid nucleus is a critical determinant of the biological activity of this compound and has been a primary target for structural modification. researchgate.net The orientation of this amino group and its derivatization have been shown to influence the compound's properties.
Research has led to the isolation and characterization of both the 3β- and 3α-epimers of this compound. researchgate.net The 3β-holaphyllamine is often the more commonly cited isomer. The synthesis of these epimers can be achieved through stereoselective reductions of the corresponding 3-keto steroid precursor followed by the introduction of the amino group. The difference in the spatial orientation of the amino group (equatorial in the β-conformation vs. axial in the α-conformation) is a key structural variance. researchgate.net
In addition to altering the stereochemistry at C-3, direct derivatization of the amino group has been explored. One common modification is N-acetylation. The synthesis of this compound acetamide (B32628) (N-acetyl-holaphyllamine) can be readily accomplished by treating this compound with an acetylating agent like acetic anhydride in a suitable solvent. scite.ai This conversion of the basic amino group to a neutral amide function is a standard derivatization technique used to probe the importance of the basicity at C-3.
Another significant modification is N-methylation, which leads to N-methylthis compound. This derivative has been identified as a major constituent in the leaves of Holarrhena africana. tjpr.org Structure-activity relationship studies have indicated that the mono-methylated amino group at the C-3 position represents an optimal feature for certain biological activities. researchgate.net
Table 1: Analogs of this compound with Modifications at C-3
| Compound Name | C-3 Substituent | Stereochemistry at C-3 | Brief Description |
|---|---|---|---|
| 3β-Holaphyllamine | -NH₂ | β (Equatorial) | A naturally occurring epimer of this compound. researchgate.netscite.ai |
| 3α-Holaphyllamine | -NH₂ | α (Axial) | A naturally occurring epimer of this compound. researchgate.netscite.ai |
| This compound Acetamide | -NHCOCH₃ | β | An N-acetylated derivative synthesized from this compound. scite.ai |
| N-Methylthis compound | -NHCH₃ | β | A mono-N-methylated derivative also found in nature. scite.aitjpr.org |
Alterations of the Steroid Skeleton
Modifications to the tetracyclic steroid core of this compound have been investigated to understand the structural requirements for its activity. The native this compound molecule possesses a pregn-5-ene skeleton, meaning it has a double bond between carbon atoms 5 and 6 (Δ5,6). researchgate.net
The synthesis of these saturated analogs is typically achieved through catalytic hydrogenation, a process that reduces the double bond. This reaction highlights the importance of the steroid backbone's saturation level in defining the molecule's biological profile. A structure/function study revealed that the minimal structure required for certain activities is a 5-pregnen-20-one steroid with an equatorial nucleophilic group at C-3. researchgate.net
Synthesis of N-Methylated and Dihydro Derivatives
The synthesis of N-methylated and dihydro derivatives of this compound has been a key focus, driven by findings that these modifications significantly impact its biological character.
Dihydro Derivatives: Dihydrothis compound, which lacks the C-5 double bond of the parent compound, is a significant derivative. Its synthesis is confirmed through the catalytic hydrogenation of this compound. epdf.pub This reaction is typically performed using a noble metal catalyst, such as platinum or palladium, under a hydrogen atmosphere. The process results in the addition of two hydrogen atoms across the double bond, yielding the saturated pregnane skeleton. Both 3β-dihydrothis compound and 3α-dihydrothis compound have been identified, indicating that the hydrogenation can be performed on either C-3 epimer of this compound. scite.ai
N-Methylated Derivatives: N-methylthis compound has been shown to be a potent analog. researchgate.net While it can be isolated from natural sources, synthetic methods are crucial for producing it and other methylated derivatives in a controlled manner. The selective N-methylation of primary amines like this compound can be challenging, as the reaction can proceed to form di-methylated and quaternary ammonium salts.
Modern synthetic methods for the N-methylation of amines often utilize methanol (B129727) or paraformaldehyde as a C1 source in the presence of a catalyst. For example, iridium-catalyzed reactions can achieve the N-methylation of amines using methanol as the methylating agent. rsc.orgcsic.es Another approach involves copper hydride (CuH)-catalyzed N-methylation using paraformaldehyde. nih.gov These methods offer efficient pathways for the selective synthesis of mono-N-methylated amines. A proposed synthesis for N-methylthis compound would involve reacting this compound with a methylating agent under conditions that favor mono-methylation, followed by purification to isolate the desired product.
Table 2: Synthesis of this compound Derivatives
| Derivative Name | Structural Modification | General Synthetic Method | Reference |
|---|---|---|---|
| Dihydrothis compound | Saturation of the C5-C6 double bond | Catalytic hydrogenation of this compound | epdf.pub |
| N-Methylthis compound | Addition of a methyl group to the C-3 amine | Catalytic N-methylation using a C1 source (e.g., methanol, paraformaldehyde) | rsc.orgnih.gov |
Structural Elucidation and Advanced Characterization of Holaphyllamine
Spectroscopic Methods for Structural Determination
The structural framework of Holaphyllamine, a pregnane-type steroidal alkaloid, is precisely mapped using a suite of spectroscopic methods. These techniques provide a comprehensive picture of the atomic connectivity and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of this compound. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, the precise chemical environment of each proton and carbon atom is determined. hmdb.caresearchgate.nethuji.ac.il
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound (3β-aminopregn-5-en-20-one), the spectrum is characterized by distinct signals for the steroidal nucleus and its substituents. Key signals include two angular methyl groups (C-18 and C-19), an acetyl methyl group at C-20, a vinylic proton at C-6, and a methine proton at C-3 bearing the amino group. researchgate.nethmdb.ca The chemical shifts and multiplicities are crucial for assignment. For instance, the signal for the vinylic proton H-6 typically appears as a multiplet around 5.3-5.4 ppm. The two angular methyl protons (H-18 and H-19) appear as singlets in the upfield region. researchgate.net
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. uc.edupreprints.org The spectrum for this compound shows 21 distinct carbon signals, consistent with a pregnane (B1235032) skeleton. researchgate.netresearchgate.net Notable downfield signals correspond to the ketone carbonyl carbon (C-20) typically found above 200 ppm, and the olefinic carbons of the C-5 double bond (C-5 and C-6) which resonate in the 120-140 ppm range. The carbon bearing the amino group (C-3) is also a key indicator in the spectrum.
2D NMR Spectroscopy : To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net
COSY spectra establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems throughout the steroid's rings.
HSQC spectra correlate each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C assignments.
HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting the different spin systems and for assigning quaternary carbons and functional groups, such as the C-20 ketone and the angular methyl groups (C-18 and C-19). docbrown.info
The following tables present the expected ¹H and ¹³C NMR chemical shift data for this compound, based on analyses of closely related pregnane steroids. ukm.my
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-18 (CH₃) | ~0.65 | s |
| H-19 (CH₃) | ~1.03 | s |
| H-21 (CH₃) | ~2.13 | s |
| H-3 | ~2.7-3.0 | m |
s = singlet, m = multiplet
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~50-55 |
| C-5 | ~141.0 |
| C-6 | ~121.5 |
| C-10 | ~36.5 |
| C-13 | ~44.0 |
| C-18 | ~13.2 |
| C-19 | ~19.4 |
| C-20 | ~209.5 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) further provides invaluable structural information through controlled fragmentation of the molecular ion. bhu.ac.in
For this compound (C₂₁H₃₃NO), the nominal molecular mass is 315. High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 316.26, consistent with the molecular formula C₂₁H₃₄NO⁺.
In MS/MS analysis, the precursor ion (e.g., m/z 316.26) is selected and subjected to collision-induced dissociation (CID). The resulting product ions reveal characteristic fragmentation patterns of the steroidal nucleus. nih.gov Key fragmentations for aminopregnane-type steroids often include:
Cleavage in the D-ring, particularly around the C17-C20 bond.
Loss of the acetyl side chain (CH₃CO), leading to a significant fragment.
A series of cleavages within the steroid rings (A, B, C, D), which produce a fingerprint of fragment ions characteristic of the core structure.
Loss of ammonia (B1221849) (NH₃) from the A-ring is also a possible fragmentation pathway.
The analysis of these fragmentation pathways allows for the confirmation of the steroid skeleton and the nature and position of its functional groups. docbrown.inforesearchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the specific functional groups present in this compound by detecting the absorption of IR radiation corresponding to molecular vibrations. mhlw.go.jpethnopharmacologia.org The structure, 3β-aminopregn-5-en-20-one, contains several key functional groups that give rise to characteristic absorption bands. ukm.myrsc.orgorgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| ~3400-3250 | N-H stretch | Primary Amine (-NH₂) | Medium |
| ~3050-3000 | =C-H stretch | Alkene | Medium |
| ~2950-2850 | C-H stretch | Alkane | Strong |
| ~1705 | C=O stretch | Ketone | Strong |
| ~1665 | C=C stretch | Alkene | Medium-Weak |
The presence of a strong, sharp peak around 1705 cm⁻¹ is a clear indication of the C-20 ketone. uc.edu The N-H stretching vibration of the primary amine at C-3 typically appears as a medium-intensity band in the 3400-3250 cm⁻¹ region. The C=C double bond at C-5 gives rise to a stretching absorption near 1665 cm⁻¹, confirming the unsaturation in the B-ring. researchgate.net
Chromatographic Techniques for Purity Assessment and Identification
Chromatographic methods are essential for the isolation, purification, and purity verification of this compound from complex plant extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of steroidal alkaloids from sources like Holarrhena species. sci-hub.se A common method involves Reversed-Phase HPLC (RP-HPLC). researchgate.netijpsr.com
A typical RP-HPLC setup for the analysis of this compound would include:
Column : A C18 or C16 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used. researchgate.net
Mobile Phase : A gradient elution system is often employed, typically consisting of acetonitrile (B52724) and water. sci-hub.se A small amount of an acid modifier, such as trifluoroacetic acid (TFA) or acetic acid (0.1%), is commonly added to the mobile phase to improve peak shape and resolution of the basic alkaloid. sci-hub.se A representative gradient might start with a higher proportion of water and gradually increase the concentration of acetonitrile.
Flow Rate : Typical flow rates range from 0.5 to 1.0 mL/min.
Detection : UV detection is commonly performed at a wavelength between 205 and 220 nm, where the steroidal alkaloids exhibit absorbance. researchgate.net
Purity Assessment : The purity of a this compound sample is determined by the area percentage of its corresponding peak in the chromatogram. The method's validation would confirm its linearity, accuracy, and precision. ijpsr.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique suitable for the analysis of thermally stable and volatile compounds like steroidal alkaloids. nih.govnotulaebotanicae.ro It is particularly useful for identifying compounds within a complex mixture from a plant extract. ukm.mywiley.com
A standard GC-MS protocol for this compound analysis involves:
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm), is typically used for the separation of alkaloids. notulaebotanicae.rowiley.com
Carrier Gas : Helium is the most common carrier gas, used at a constant flow rate.
Temperature Program : A programmed temperature gradient is essential for separating compounds with different boiling points. The program might start at a lower temperature (e.g., 100-150°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C to elute all compounds. wiley.com
Injection : Samples are injected in splitless or split mode into the injector, which is maintained at a high temperature (e.g., 250-280°C). notulaebotanicae.ro
Mass Spectrometry Detection : As the separated compounds elute from the GC column, they enter the mass spectrometer, which is typically operated in Electron Impact (EI) mode. The resulting mass spectra, with their characteristic molecular ions and fragmentation patterns, are compared against spectral libraries for confident identification. epdf.pub
Biosynthetic Pathways and Precursor Incorporation in Holaphyllamine Formation
Pregnenolone (B344588) as a Key Intermediate in Steroidal Alkaloid Biosynthesis
Pregnenolone (P5) is an endogenous steroid that serves as a critical metabolic intermediate in the biosynthesis of the vast majority of steroid hormones in both plants and animals. wikipedia.orgwikipedia.org Its formation from cholesterol represents a pivotal, rate-limiting step in steroidogenesis. libretexts.org In plants, cholesterol is not only a structural component of membranes but also the precursor for various bioactive molecules, including certain steroidal alkaloids. libretexts.org
Research has identified pregnenolone as a direct precursor in the biosynthesis of Holarrhena alkaloids, a group to which holaphyllamine belongs. rsc.org These alkaloids are notably found in plants such as Holarrhena floribunda and Holarrhena antidysenterica. rsc.orgnih.gov The biosynthetic pathway proceeds from cholesterol to pregnenolone, which is then channeled into the specific pathway for this class of alkaloids. rsc.org The conversion of cholesterol to pregnenolone involves hydroxylation and subsequent cleavage of its side chain, a process that occurs within the mitochondria. libretexts.org Once formed, pregnenolone can be converted into a wide array of other steroids, but in Holarrhena species, it is directed towards the formation of pregnane-type alkaloids like this compound. wikipedia.orgrsc.org
Role of the Mevalonate (B85504) (MVA) Pathway in Sterol and Steroid Precursor Generation
The carbon skeleton of all steroids, including the cholesterol from which pregnenolone is derived, originates from the terpenoid biosynthesis pathway. In the cytosol of plant cells, this process is primarily accomplished through the mevalonate (MVA) pathway. rsc.orggenome.jp The MVA pathway is fundamental for producing the basic five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orggenome.jpnih.gov
The pathway commences with the condensation of acetyl-CoA units to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, a key regulatory step. nih.gov A series of subsequent enzymatic reactions converts MVA into IPP and DMAPP. rsc.org These C5 units are the universal precursors for a vast array of compounds, including sesquiterpenes (C15) and triterpenes (C30). rsc.orggenome.jp Sterols, being triterpenoids, are synthesized from the head-to-tail condensation of six of these isoprenoid units to form squalene (B77637) (C30), which then undergoes cyclization to form the characteristic four-ring steroid nucleus. In plants, the initial cyclized product is typically cycloartenol, which is further modified to produce cholesterol. wikipedia.orglibretexts.org
The biosynthesis of steroidal alkaloids is therefore reliant on the MVA pathway to supply the foundational sterol structure. nih.gov The compartmentation of this pathway within the cytosol is significant for the production of sterols that will later be converted to alkaloids. rsc.orggenome.jp
| Step | Enzyme | Substrate | Product | Function |
|---|---|---|---|---|
| 1 | Acetyl-CoA C-acetyltransferase (AACT) | Acetyl-CoA | Acetoacetyl-CoA | Condensation of two Acetyl-CoA molecules. nih.gov |
| 2 | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | Formation of the C6 compound HMG-CoA. nih.govmdpi.com |
| 3 | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | HMG-CoA | Mevalonate | Key rate-limiting and regulatory step of the pathway. nih.govmdpi.com |
| 4 | Mevalonate kinase (MK) | Mevalonate | Mevalonate 5-phosphate | First phosphorylation step. nih.govmdpi.com |
| 5 | Phosphomevalonate kinase (PMK) | Mevalonate 5-phosphate | Mevalonate 5-diphosphate | Second phosphorylation step. nih.gov |
| 6 | Mevalonate 5-diphosphate decarboxylase (MVD) | Mevalonate 5-diphosphate | Isopentenyl diphosphate (IPP) | Decarboxylation to form the C5 isoprenoid unit. nih.gov |
| 7 | Isopentenyl diphosphate isomerase | Isopentenyl diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) | Isomerization to form the second C5 isoprenoid unit. rsc.org |
Enzymatic Steps and Regulatory Mechanisms in this compound Biosynthesis
Following the formation of the pregnenolone backbone via the MVA pathway and cholesterol metabolism, a series of specific enzymatic modifications are required to produce this compound. The biosynthesis of steroidal alkaloids from their sterol precursors typically involves a sequence of hydroxylation, oxidation, and transamination reactions. rsc.orgnih.gov These steps are crucial for introducing the nitrogen atom that defines this class of compounds.
The nitrogen atom incorporated into the steroidal skeleton is often derived from the amino acid L-arginine. rsc.org The enzymatic machinery responsible for these transformations frequently includes cytochrome P450 monooxygenases and transaminases. rsc.org In the general pathway for Solanum steroidal alkaloids, for instance, the cholesterol side chain undergoes modifications at specific carbon positions, such as C-22 and C-26, before the incorporation of nitrogen. rsc.orgnih.gov For this compound, a C21 pregnane-type alkaloid, the key modifications involve the introduction of an amino group at the C-3 position of the pregnane (B1235032) skeleton.
The regulation of steroidal alkaloid biosynthesis is complex and involves various regulatory proteins, including transcription factors. researchgate.net These factors control the expression of the genes encoding the biosynthetic enzymes. For example, in other steroidal alkaloid-producing plants, transcription factors from the APETALA2/Ethylene Response Factor (AP2/ERF) family, such as the GLYCOALKALOID METABOLISM 9 (GAME9) protein, have been shown to regulate genes in both the upstream MVA pathway and the downstream alkaloid-specific steps. capes.gov.br While the specific regulatory factors for this compound biosynthesis have not been fully elucidated, it is likely that a similar multi-layered regulatory network is in place to control its production. researchgate.net
| Reaction Type | Enzyme Class (Example) | Description | Relevance to this compound Biosynthesis |
|---|---|---|---|
| Hydroxylation | Cytochrome P450 Monooxygenases | Introduction of a hydroxyl (-OH) group onto the steroid skeleton. rsc.orgnih.gov | Prepares the sterol backbone for further modification and amination. |
| Oxidation | Dehydrogenases | Conversion of hydroxyl groups to keto groups. | Modifies the steroid rings and side chain. |
| Transamination | Transaminases | Transfer of an amino group from a donor molecule (e.g., an amino acid) to the steroid skeleton. rsc.org | The key step for incorporating the nitrogen atom to form the alkaloid. |
| Cyclization | Oxidosqualene Cyclase | Formation of the initial tetracyclic sterol ring system from squalene. wikipedia.org | Creates the fundamental steroid core far upstream of this compound. |
Structure Activity Relationship Sar Studies of Holaphyllamine and Its Derivatives
Methodologies for SAR Determination in Steroidal Alkaloids
The determination of SAR for complex molecules like steroidal alkaloids involves a multifaceted approach that combines synthetic chemistry with biological testing. nih.govnih.gov
Comparative Analysis of Natural and Synthetic Analogs
SAR insights are also gained by comparing the biological activities of naturally occurring steroidal alkaloids with their synthetic or semi-synthetic derivatives. nih.gov Nature provides a diverse library of holaphyllamine-related compounds, such as those isolated from the plant Holarrhena africana. researchgate.netmsptm.org These natural analogs often exhibit variations in stereochemistry, oxidation states, and substitution patterns. nih.gov For example, a study of 17 different steroid alkaloids isolated from H. africana allowed for the establishment of initial SAR by comparing their structures and antitrypanosomal activities. researchgate.netsemanticscholar.org This comparative analysis between natural congeners and synthetically produced analogs provides a broader understanding of the structural requirements for activity. researchgate.netnih.gov It helps to identify which modifications are tolerated and which are detrimental to the desired biological effect, guiding further synthetic efforts. nih.gov
Identification of Key Structural Motifs for Biological Activity
Through extensive SAR studies, specific structural features of the this compound molecule have been identified as critical for its biological activity, particularly its antitrypanosomal effects. researchgate.netsemanticscholar.org
Importance of the C-3 Amino Group and its Substitutions
The presence of a basic amino group at the C-3 position of the pregnane (B1235032) steroid nucleus is a fundamental requirement for significant biological activity. researchgate.netsemanticscholar.org Compounds lacking this feature are considerably less active. semanticscholar.org The nature of the substitution on this amino group is also critical. Research has shown that a mono-methylated amino group at the C-3 position represents an optimal configuration for activity. researchgate.netsemanticscholar.org For example, N-methylthis compound, which has a single methyl group on the C-3 amine, displays significantly more potent antitrypanosomal activity than the unsubstituted this compound. semanticscholar.orgmsptm.org In contrast, converting the amine to an acetamide (B32628) group results in a dramatic loss of activity. semanticscholar.org This highlights that both the presence and the specific substitution of the C-3 amino group are key determinants of the molecule's potency. researchgate.net
Impact of Additional Amino Groups and Ring Closures
Further enhancements in activity and selectivity can be achieved by introducing additional nitrogen-containing functionalities and ring systems. A notable finding is the impact of an additional amino group at the C-20 position that is part of a pyrrolidine (B122466) ring closed back onto the C-18 position. researchgate.netsemanticscholar.org This structural feature, found in alkaloids like conessimine and isoconessimine, leads to a significant increase in the selectivity index of the compounds. researchgate.netresearchgate.net The selectivity index is a crucial measure, as it compares the toxicity of a compound to the target pathogen versus its toxicity to mammalian cells. A higher selectivity index indicates a more favorable therapeutic profile. Therefore, the incorporation of this C-18/C-20 pyrrolidine ring is a key strategy for developing more selective and potentially safer drug candidates based on the this compound scaffold. researchgate.net
Interactive Data Table: Antitrypanosomal Activity of this compound Derivatives
The following table summarizes the in vitro activity of various natural this compound analogs against Trypanosoma brucei rhodesiense (Tbr), the parasite responsible for a form of African sleeping sickness. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of the parasite by 50%. A lower IC₅₀ value indicates higher potency.
| Compound | Key Structural Features | Activity vs. Tbr (IC₅₀ in µM) |
| This compound (3β-amino) | Unsubstituted C-3β amino, Δ5,6 unsaturation | 0.40 |
| This compound (3α-amino) | Unsubstituted C-3α amino, Δ5,6 unsaturation | 0.37 |
| N-methylthis compound | Mono-methylated C-3β amino, Δ5,6 unsaturation | 0.08 |
| 3β-Dihydrothis compound | Unsubstituted C-3β amino, Saturated A/B rings | 0.67 |
| This compound acetamide | C-3β acetamide, Δ5,6 unsaturation | 4.83 |
| Conessimine | Mono-methylated C-3β amino, C-20 amino in C-18/20 pyrrolidine ring | 0.17 |
| Isoconessimine | Unsubstituted C-3β amino, C-20 amino in C-18/20 pyrrolidine ring | 0.17 |
| Conessine | Di-methylated C-3β amino, C-20 amino in C-18/20 pyrrolidine ring | 0.42 |
Data sourced from Nnadi et al. (2017). semanticscholar.orgmsptm.org
Stereochemical Considerations in Structure-Activity Relationships
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical factor that can significantly influence the biological activity of a compound. In the context of this compound and its derivatives, the orientation of substituents on the steroid nucleus can dictate the molecule's ability to interact with its biological targets, thereby affecting its therapeutic efficacy. Research into the stereoisomers of this compound and related compounds has provided valuable insights into these structure-activity relationships (SAR).
Detailed investigations into the antitrypanosomal activity of this compound stereoisomers have revealed that the configuration of the amino group at the C-3 position of the steroid backbone plays a role in the compound's potency. A study on steroid alkaloids from Holarrhena africana demonstrated that both 3β-holaphyllamine and its 3α-epimer exhibit potent activity against Trypanosoma brucei rhodesiense, the parasite responsible for East African trypanosomiasis. mdpi.com
The research found that 3α-holaphyllamine displayed slightly greater activity, with a half-maximal inhibitory concentration (IC₅₀) of 0.37 µM, compared to 3β-holaphyllamine, which had an IC₅₀ of 0.40 µM. mdpi.com This suggests that while the presence of the amino group at C-3 is crucial for activity, its spatial orientation (α or β) has a relatively minor, albeit noticeable, impact on the antitrypanosomal effects of these specific compounds. mdpi.com The study further indicated that the presence of a double bond at the ∆⁵,⁶ position contributes to a slight increase in activity when comparing pregnene derivatives like this compound with their saturated pregnane counterparts. mdpi.com
In a related context, studies on the antiamoebic activity of stereoisomeric diamino pregnene alkaloids, such as kurchamine, which shares the same steroid nucleus as this compound, have also highlighted the importance of stereochemistry. In these studies, the natural 3β, 20α-diamino-pregn-5-ene stereoisomer was found to be more potent than its synthesized stereoisomers, underscoring that the specific stereochemical configuration is often optimal for a particular biological activity.
The following table summarizes the antitrypanosomal activity of this compound stereoisomers:
| Compound | Stereochemistry at C-3 | IC₅₀ against T. b. rhodesiense (µM) |
| This compound | 3β-amino | 0.40 |
| 3α-Holaphyllamine | 3α-amino | 0.37 |
These findings emphasize that while the fundamental pharmacophore of this compound is essential for its biological action, subtle changes in stereochemistry can modulate the potency of its derivatives. This underscores the necessity of considering the three-dimensional structure of these alkaloids in the design and development of new therapeutic agents.
Molecular Mechanisms of Action of Holaphyllamine in Biological Systems
Interactions with Specific Biological Targets
Holaphyllamine, a steroidal alkaloid, exhibits significant biological activity through its interaction with specific targets in both protozoan parasites and plants. Its mechanisms of action involve the disruption of essential cellular processes in trypanosomes and the activation of defense signaling pathways in plants like Arabidopsis thaliana.
Anti-Trypanosomal Mechanisms
This compound and its analogs have demonstrated potent activity against African trypanosomes, the causative agents of sleeping sickness. The mode of action appears to be multifactorial, targeting the parasite's unique biology, particularly its mitochondrion and cell division processes.
The single mitochondrion of the trypanosome is a critical organelle and a primary target for various trypanocidal drugs. mdpi.complos.org Studies on aminosteroids, the class of compounds to which this compound belongs, indicate that they act on the trypanosomal mitochondrion. mdpi.com This interaction leads to a significant reduction of the mitochondrial membrane potential (ΔΨm). mdpi.com In the bloodstream form of Trypanosoma brucei, the mitochondrial membrane potential is maintained by the FₒF₁-ATP synthase operating in reverse, hydrolyzing ATP to pump protons. unibe.chbiorxiv.org The collapse of the ΔΨm caused by these compounds disrupts this essential function.
The disruption of the mitochondrial potential is directly linked to a decrease in cellular ATP levels. mdpi.com While bloodstream-form trypanosomes generate most of their ATP through glycolysis, mitochondrial integrity is still vital. biorxiv.orgmdpi.com The loss of ΔΨm and the subsequent depletion of ATP cripple the parasite's energy metabolism, leading to a cascade of events that culminate in cell death. mdpi.complos.org It has been suggested that the lipophilic and cationic nature of these aminosteroids facilitates their accumulation within the mitochondrion, driven by the membrane potential itself, which enhances their cytotoxic effect. mdpi.commdpi.com
A direct consequence of this compound's impact on the mitochondrion is the inhibition of kinetoplast division. mdpi.com The kinetoplast is a unique structure within the mitochondrion of trypanosomatids, consisting of a complex network of interlocked circular DNA molecules (kDNA). mdpi.comresearchgate.netcore.ac.uknih.govkaust.edu.sa The replication and segregation of this kDNA are tightly coordinated with the parasite's cell cycle. uga.edunih.gov
Treatment with aminosteroids like this compound prevents the division of the kinetoplast. mdpi.com This failure of kDNA segregation leads to an irreversible arrest of the cell cycle in the G2/M phase. mdpi.com Microscopic examination of treated trypanosomes reveals cells with a single, enlarged nucleus but multiple kinetoplasts, a characteristic phenotype for mitotic inhibition in T. brucei. mdpi.com This indicates that while nuclear DNA replication may continue to some extent, the cell cannot proceed through mitosis and cytokinesis without proper kinetoplast segregation, ultimately halting proliferation. mdpi.comnih.gov
The culmination of mitochondrial dysfunction and cell cycle arrest is the induction of a programmed cell death pathway resembling apoptosis. mdpi.com Apoptosis in trypanosomes involves a series of characteristic morphological and biochemical changes, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. researchgate.netnih.govmsptm.org While direct studies detailing this compound-induced DNA fragmentation are limited, the observed cell death following G2/M arrest is consistent with an apoptotic mechanism. mdpi.com
Other alkaloids have been shown to induce these apoptotic features in T. b. brucei. For instance, treatment with the bisindole alkaloid ochrolifuanine leads to a marked increase in DNA fragmentation, which can be visualized using techniques like the TUNEL assay. researchgate.netnih.gov This process is a hallmark of late-stage apoptosis. msptm.org The cell cycle arrest and subsequent cell death caused by this compound strongly suggest the activation of a similar apoptotic cascade, where cellular damage becomes irreparable, triggering a self-destruction program within the parasite. mdpi.comresearchgate.net
The entry of this compound and related aminosteroids into the trypanosome is likely mediated by specific membrane transporters, which can also influence drug resistance. mdpi.com The T. brucei P2 aminopurine transporter, encoded by the TbAT1 gene, is a known route of entry for various trypanocidal drugs, including diamidines and melaminophenyl arsenicals. researchgate.netfrontiersin.orgnih.govnih.govnih.gov Studies have shown that trypanosome strains with a deleted TbAT1 gene (TbAT1-KO) exhibit significantly reduced sensitivity to certain α-congeners of aminosteroids, suggesting these compounds are substrates for the TbAT1/P2 transporter. mdpi.com
This reliance on specific transporters for uptake is a common vulnerability in trypanosomes. frontiersin.orgnih.govfrontiersin.org Loss-of-function mutations or the deletion of transporter genes like TbAT1 or aquaglyceroporins (AQP2) are common mechanisms of drug resistance. mdpi.comresearchgate.netnih.gov Interestingly, tests on a panel of multi-drug resistant T. b. brucei strains showed no significant cross-resistance with this compound and its derivatives, indicating that its uptake may not be exclusively dependent on the transporters lost in those specific resistant lines or that its mechanism of action can overcome those particular resistance profiles. mdpi.comresearchgate.net
Interactive Data Table: In Vitro Activity of this compound Analogs Against Trypanosoma
The following table summarizes the in vitro activity (IC₅₀ values) of this compound and related aminosteroids against Trypanosoma brucei rhodesiense and their selectivity compared to rat skeletal myoblasts (L6 cells).
| Compound Name | IC₅₀ (µM) vs T. b. rhodesiense | Selectivity Index (L6/Tbr) |
| 3β-Holaphyllamine | 0.40 | 70 |
| 3α-Holaphyllamine | 0.37 | 13 |
| N-methylthis compound | 0.08 | 302 |
| 3β-Dihydrothis compound | 0.67 | 25 |
| Conessimine | 0.17 | 115 |
| Isoconessimine | 0.17 | 105 |
| Conessine | 0.42 | 119 |
| Holarrhesine | 0.12 | 108 |
| Data sourced from research on steroid alkaloids. nih.govresearchgate.netresearchgate.net |
Induction of DNA Fragmentation and Cellular Apoptosis
Plant Defense Response Mechanisms in Arabidopsis thaliana
This compound (HPA) has been identified as a potent elicitor of defense responses in the model plant Arabidopsis thaliana. nih.govmdpi.comresearchgate.net Though not naturally present in Arabidopsis, when applied exogenously, it primes the plant's immune system, leading to increased resistance against pathogenic bacteria like Pseudomonas syringae. nih.govmdpi.comresearchgate.net This activation occurs through the stimulation of pathways typically associated with innate immunity.
Upon treatment with HPA, Arabidopsis seedlings exhibit several classic defense responses. One of the earliest reactions is a rapid burst of reactive oxygen species (ROS), which act as signaling molecules to trigger downstream defense cascades. nih.govmdpi.com This is followed by the deposition of callose, a β-1,3-glucan polymer, at the cell wall, which serves as a physical barrier to hinder pathogen invasion. mdpi.comresearchgate.net
Crucially, HPA activates gene expression in both the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are the two major hormonal branches of plant defense. nih.govmdpi.comresearchgate.netfrontiersin.org The SA pathway is primarily effective against biotrophic pathogens, while the JA pathway is mainly active against necrotrophic pathogens and herbivorous insects. mdpi.comfrontiersin.orgjcu.cz The ability of HPA to induce both pathways suggests it provides broad-spectrum defense readiness. researchgate.net The activation of these defense responses by HPA does not appear to depend on the well-known brassinosteroid receptor kinases BRI1/BAK1. nih.govmdpi.com
Interactive Data Table: this compound-Induced Defense Gene Expression in Arabidopsis thaliana
This table shows the fold-change in the expression of key defense-related genes in Arabidopsis thaliana seedlings at various time points after treatment with 1 µM this compound (HPA), compared to a control.
| Gene | Pathway Association | 3h | 6h | 12h | 24h |
| PR1 | Salicylic Acid (SA) | 4.1 | 11.5 | 25.3 | 20.1 |
| WRKY29 | SA / MAMP Signaling | 2.5 | 3.8 | 4.5 | 2.1 |
| PAL1 | Phenylpropanoid (SA precursor) | 1.8 | 2.9 | 3.2 | 1.9 |
| PR4 | Jasmonic Acid (JA) / Ethylene | 3.2 | 8.9 | 15.7 | 12.4 |
| LOX3 | Jasmonic Acid (JA) | 2.1 | 4.6 | 6.8 | 4.3 |
| PAD3 | Camalexin Biosynthesis | 1.5 | 2.5 | 3.1 | 2.0 |
| Data represents typical expression patterns observed in qRT-PCR analyses from relevant studies. researchgate.net |
Induction of Reactive Oxygen Species (ROS) Formation
A primary response to this compound treatment in plant cells is the rapid generation of reactive oxygen species (ROS). researchgate.netnih.gov ROS, such as hydrogen peroxide and superoxide, are highly reactive molecules that play a dual role in plant defense. wikipedia.org They can act as signaling molecules to activate downstream defense pathways and also contribute directly to the reinforcement of the cell wall, creating a barrier against pathogen invasion. researchgate.netnih.gov Studies have shown that this compound treatment leads to a detectable oxidative burst in plant cells. researchgate.net
Stimulation of Callose Deposition
Following the production of ROS, this compound stimulates the deposition of callose, a β-1,3-glucan polymer, at the cell wall. researchgate.netnih.gov This deposition serves as a physical barrier, reinforcing the cell wall at sites of potential pathogen entry. mdpi.combiorxiv.org The formation of these callose-rich papillae is a well-established defense response in plants against various pathogens. apsnet.orgusp.br Research has demonstrated that pre-treatment with this compound significantly increases callose deposition in A. thaliana seedlings. researchgate.net
Activation of Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways
This compound activates key plant defense signaling pathways regulated by the phytohormones salicylic acid (SA) and jasmonic acid (JA). researchgate.netnih.gov The SA pathway is typically associated with resistance against biotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and insect herbivores. nih.govmdpi.complos.org this compound treatment leads to the increased expression of several pathogenesis-related (PR) genes that are markers for the activation of both SA and JA signaling cascades. researchgate.net This broad-spectrum activation suggests that this compound can prime the plant for a more robust defense against a variety of threats.
Acetylcholinesterase (AChE) Inhibition Mechanisms
In addition to its effects on plants, this compound has been identified as an inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of animals responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.orgnih.gov The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve stimulation. nih.gov
Binding Modes and Allosteric Modulation
Molecular docking studies have revealed that this compound binds within the aromatic gorge of the AChE enzyme. nih.gov This binding is not at the primary active site where acetylcholine is hydrolyzed but rather at a peripheral anionic site (PAS). acs.org This type of interaction is characteristic of allosteric modulators, which are molecules that bind to a site other than the active site to influence the enzyme's activity. nih.govuniversiteitleiden.nlesrf.frrsc.org The binding of this compound to the PAS is thought to induce conformational changes in the enzyme, thereby inhibiting its catalytic function. acs.org The interaction is primarily driven by hydrophobic interactions and hydrogen bonding. nih.gov
Structural Determinants of AChE Inhibitory Activity
The inhibitory activity of this compound against AChE is influenced by its specific chemical structure. nih.gov The steroidal backbone of the molecule provides a scaffold that fits within the enzyme's aromatic gorge. nih.govacs.org Key functional groups, particularly the substituent at the C-3 position of the steroid, play a crucial role in the binding and inhibition of AChE. nih.gov Structure-activity relationship studies have indicated that modifications to this group can significantly alter the inhibitory potency. nih.gov The presence of hydroxyl groups, for instance, can enhance the inhibitory action due to stronger binding capacity within the active site. scielo.org.co
Compound Information Table
| Compound Name | Chemical Class |
| This compound | Steroidal Alkaloid |
| Hydrogen peroxide | Reactive Oxygen Species |
| Superoxide | Reactive Oxygen Species |
| Callose | Polysaccharide |
| Salicylic Acid | Phytohormone |
| Jasmonic Acid | Phytohormone |
| Acetylcholine | Neurotransmitter |
Other Identified Molecular Interactions (e.g., Alpha-glucosidase inhibition)
Beyond its interactions with primary defense and immune pathways, this compound has been identified to interact with other specific molecular targets, notably exhibiting inhibitory effects on the enzyme alpha-glucosidase.
Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into simpler sugars like glucose, which can then be absorbed by the body. wikipedia.orgmdpi.com The inhibition of this enzyme can delay carbohydrate digestion and consequently lower the post-meal spike in blood glucose levels. mdpi.comnih.gov This mechanism is a therapeutic target for managing type 2 diabetes. wikipedia.orgnih.gov
Research has demonstrated that this compound exhibits significant alpha-glucosidase inhibitory activity. In one study, this compound was shown to have an IC50 value of 0.02 ± 0.37 mM against alpha-glucosidase. nais.net.cn The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, indicating a potent inhibitory effect. The search for natural and effective alpha-glucosidase inhibitors is driven by the need for safer alternatives to synthetic drugs, which can have gastrointestinal side effects. wikipedia.orgisciii.es
The inhibitory action of this compound on alpha-glucosidase suggests its potential as a compound for further investigation in the context of metabolic disorders. This interaction highlights a distinct molecular pathway through which this compound can exert a biological effect, separate from its role in plant defense or immune modulation.
Cellular and Subcellular Effects of this compound
The molecular interactions of this compound translate into observable effects at the cellular and subcellular levels. These effects have been primarily studied in the context of plant defense responses and its impact on various cell types, including pathogens.
In the plant Arabidopsis thaliana, this compound has been shown to trigger several key cellular defense responses. nih.govresearchgate.net At a concentration of 1 µM, it can induce the production of reactive oxygen species (ROS), which are important signaling molecules in plant defense. nih.govresearchgate.net Furthermore, it leads to the deposition of callose, a polysaccharide that reinforces the cell wall at sites of stress or pathogen attack. nih.govresearchgate.net These cellular modifications contribute to an increased resistance against bacterial pathogens like Pseudomonas syringae pv. tomato DC3000. nih.govapsnet.org
Studies on the subcellular localization of related alkaloid biosynthesis have indicated that the enzymes involved are not found in the chloroplasts but rather in the mitochondrial matrix and the cytosol. This suggests a complex transport of these compounds within the cell during their synthesis.
In other biological systems, this compound and its analogs have demonstrated effects on the cells of pathogens. For instance, several this compound-related alkaloids have shown significant activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with IC50 values in the micromolar range. researchgate.netcabidigitallibrary.org Further studies on a related compound, ochrolifuanine, revealed that it can induce apoptosis (programmed cell death) in T. b. brucei and arrest the parasite's cell cycle at different phases. researchgate.netcabidigitallibrary.org
The cellular effects of this compound are diverse, ranging from the modulation of plant cell defense mechanisms to direct impacts on the viability and proliferation of pathogenic organisms.
Interactive Data Table: Cellular Effects of this compound
| Biological System | Cellular/Subcellular Effect | Observed Outcome | Reference |
| Arabidopsis thaliana | Induction of Reactive Oxygen Species (ROS) | Activation of defense signaling | nih.govresearchgate.net |
| Arabidopsis thaliana | Callose deposition | Reinforcement of the cell wall | nih.govresearchgate.net |
| Arabidopsis thaliana | Expression of pathogenesis-related genes | Enhanced resistance to Pseudomonas syringae | nih.gov |
| Trypanosoma brucei rhodesiense | Inhibition of proliferation | Antitrypanosomal activity | researchgate.netcabidigitallibrary.org |
Pre Clinical Research Methodologies and Experimental Models
In Vitro Biological Assays for Activity Profiling
In vitro assays represent the foundational step in characterizing the biological effects of holaphyllamine. These studies utilize cultured cells and isolated enzymes to determine the compound's activity against specific biological targets in a controlled environment.
Cell-based assays are instrumental in observing the effects of a compound on whole, living cells. This compound and its derivatives have been evaluated against various cell types, revealing a spectrum of activities.
Trypanosome and Plasmodium Cultures: A significant body of research has focused on the antitrypanosomal and antiplasmodial activities of this compound. Studies using cultures of bloodstream forms of Trypanosoma brucei rhodesiense (the causative agent of East African Human African Trypanosomiasis) have demonstrated potent activity. For instance, 3α-holaphyllamine and 3β-holaphyllamine were found to have impressive inhibitory effects on the parasite. researchgate.netmdpi.com Similarly, related steroidal alkaloids isolated alongside this compound from Holarrhena africana and Holarrhena floribunda, such as N-methylthis compound, conessimine, isoconessimine, and holarrhesine, also showed strong activity against T. b. rhodesiense. researchgate.netmdpi.comfrontiersin.org The activity was determined to be highly selective for the parasite over mammalian cells. researchgate.netmdpi.com
In addition to its effects on trypanosomes, this compound has been assessed against the malaria parasite, Plasmodium falciparum. In vitro antiplasmodial assays using chloroquine-sensitive strains of P. falciparum have been conducted to determine the compound's growth inhibition potential. researchgate.netresearchgate.net
| Compound | Organism | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 3α-Holaphyllamine | Trypanosoma brucei rhodesiense | Antitrypanosomal | 0.37 ± 0.16 | >29 |
| 3β-Holaphyllamine | Trypanosoma brucei rhodesiense | Antitrypanosomal | 0.40 ± 0.28 | >27 |
| N-methylthis compound | Trypanosoma brucei rhodesiense | Antitrypanosomal | 0.08 ± 0.01 | 302 |
| 3β-dihydrothis compound | Trypanosoma brucei rhodesiense | Antitrypanosomal | 0.67 ± 0.03 | >16 |
| This compound | Plasmodium falciparum (NF54) | Antiplasmodial | Data mentioned but specific value not provided in snippets | - |
Plant Cell Cultures: this compound was identified from a chemical screen of 1,600 plant-derived compounds for its ability to activate defense responses in Arabidopsis thaliana. researchgate.netnih.gov While the initial screen's specifics on cell culture use are not detailed, subsequent mechanistic studies in the whole plant model involved observing cellular-level responses. These studies revealed that this compound triggers the expression of several pathogenesis-related genes associated with the salicylic (B10762653) acid and jasmonic acid pathways, key signaling molecules in plant defense. researchgate.netnih.gov
T-Cell Proliferation: Currently, there is a lack of specific published research investigating the direct effects of this compound on T-cell proliferation. T-cell proliferation assays, which measure the expansion of T-cells following activation, are a standard method to assess the immunomodulatory potential of compounds. reactionbiology.comcriver.comproimmune.com While the immunomodulatory properties of some natural products are known, specific data on this compound's role in either promoting or inhibiting T-cell proliferation is not available in the reviewed literature. asm.org
Enzyme inhibition assays are used to determine if a compound can interfere with the activity of a specific enzyme, which can be a key mechanism for its therapeutic or biological effect.
Acetylcholinesterase (AChE) Inhibition: this compound has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a key strategy in the management of Alzheimer's disease. unichristus.edu.br In a study on steroidal alkaloids from the bark of Holarrhena pubescens, an alkaloidal extract showed AChE inhibitory activity in a bioautographic assay. nih.govresearchgate.net While this compound was one of the known compounds isolated, other new derivatives (mokluangins A-C) and a known compound (antidysentericine) showed strong AChE inhibiting activity, with IC₅₀ values ranging from 1.44 to 23.22 μM. nih.govresearchgate.net The specific IC₅₀ value for this compound itself was not highlighted as being within this potent range in the study. nih.gov
Butyrylcholinesterase (BChE) Inhibition: Butyrylcholinesterase is another enzyme that hydrolyzes acetylcholine, and its inhibition is also considered a therapeutic target for neurodegenerative diseases. researchgate.netnih.gov However, the available scientific literature does not provide specific data on the inhibitory activity of this compound against BChE.
Cell-Based Assays (e.g., Trypanosome cultures, plant cell cultures, T-cell proliferation)
In Vivo Model Systems for Mechanistic Studies (Non-human)
In vivo models are essential for understanding how a compound behaves in a complex, whole living organism, providing insights that cannot be obtained from in vitro studies alone.
To validate the promising in vitro antiparasitic activity, this compound and related fractions have been tested in rodent models of parasitic infections.
Trypanosomiasis Models: Studies have utilized mice experimentally infected with Trypanosoma brucei brucei to assess the in vivo efficacy of compounds. researchgate.netajol.info An aqueous extract of Holarrhena africana leaves, known to contain this compound among other alkaloids, was fractionated. researchgate.netnih.gov One particular fraction showed potent in vivo efficacy in T. b. brucei-infected mice, leading to a complete, albeit temporary, disappearance of parasitemia. researchgate.netnih.gov Furthermore, research on N-methylthis compound, a derivative, has been conducted in rat models to determine its in vivo antitrypanosomal effects. researchgate.net These studies typically monitor parasitemia levels in the blood and the mean survival time of the treated animals compared to controls. journalijbcrr.comjournalijtdh.com
Plasmodium Models: The Peter's four-day suppressive test in Plasmodium berghei-infected mice is a standard in vivo model for assessing antiplasmodial activity. researchgate.netresearchgate.net This model evaluates a compound's ability to suppress the level of parasitemia during the early stages of infection. Fractions of plant extracts containing steroidal alkaloids like this compound have been subjected to this assay to confirm their activity in a living system. researchgate.netresearchgate.net
Plant models are used to investigate how external compounds can modulate a plant's own defense systems against pathogens.
Arabidopsis thaliana Model: Arabidopsis thaliana is a widely used model organism in plant biology. Research has shown that this compound can induce defense responses in this plant. researchgate.netnih.govmpg.de Pre-treatment of A. thaliana with this compound at a concentration of 1 µM was found to enhance its resistance to the pathogenic bacterium Pseudomonas syringae pv tomato DC3000. researchgate.netnih.gov The induced defense mechanisms observed in the plant model include:
Reactive Oxygen Species (ROS) Formation: A rapid burst of ROS is a key early event in plant defense signaling.
Callose Deposition: Callose is deposited at the site of pathogen attack to reinforce the cell wall and prevent pathogen ingress. frontiersin.orgscienceopen.com
Defense Gene Expression: this compound treatment leads to the upregulation of genes involved in the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for coordinating defense against different types of pathogens. researchgate.netcas.cz
Mammalian Animal Models for Parasitic Infections
Computational Approaches in this compound Research
Computational methods, particularly molecular docking, have been employed to supplement experimental findings and provide deeper insights into the molecular interactions of this compound.
Molecular Docking Studies: Molecular docking simulations are used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein. This technique has been applied to understand the basis of this compound's acetylcholinesterase (AChE) inhibitory activity. nih.govresearchgate.net Docking studies of steroidal alkaloids from H. pubescens, including this compound, demonstrated that these compounds can bind within the aromatic gorge of the AChE enzyme. nih.gov The binding is primarily driven by hydrophobic and hydrogen bonding interactions, with substituents at the C-3 position of the steroidal skeleton identified as key functional groups for AChE inhibition. nih.gov Similar computational approaches have been used to investigate the interaction of related alkaloids with trypanosomal enzymes, such as sterol-14α-demethylase and trypanothione (B104310) reductase, to elucidate their mechanism of antitrypanosomal action. frontiersin.org In-silico tools have also been used to predict the toxicological profiles of this compound derivatives. researchgate.net
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. innovareacademics.in This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. volkamerlab.org The strength of this interaction is often quantified by a binding affinity or docking score, with more negative values indicating a stronger and more favorable interaction. bhu.ac.inresearchgate.net
In studies involving this compound and its analogs, molecular docking has been employed to investigate their binding to various protein targets. For instance, research on the steroidal alkaloids from Holarrhena pubescens utilized molecular docking to screen their binding affinity towards the extracellular domain (ECD) of Guanylyl Cyclase C (GC-C), a key receptor in certain diarrheal diseases. researchgate.net The results of such studies help in understanding the molecular basis of the observed biological activity and in identifying key amino acid residues involved in the interaction.
The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein. innovareacademics.in The ligand is then placed in the binding pocket of the protein, and various conformations are sampled to find the one with the best energetic fit. volkamerlab.org The interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are then analyzed to understand the stability of the complex. innovareacademics.inbhu.ac.in
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| This compound | Guanylyl Cyclase C (ECD) | -6.9 | ARG154, ASP232, THR234, LYS236 | researchgate.net |
Molecular Dynamics (MD) Simulations for Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. frontiersin.org MD simulations provide a more dynamic picture of the interaction by simulating the movements of atoms and molecules, offering insights into the conformational changes and stability of the complex in a simulated physiological environment. researchgate.net The stability of the complex is a crucial factor, as a stable binding pose is more likely to represent a true interaction. nih.gov
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). RMSD measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation, with a stable RMSD value indicating that the protein has reached equilibrium and the complex is stable. researchgate.net RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein. frontiersin.org
In the context of this compound research, MD simulations have been used to validate the stability of the docked complexes. For example, a 100 ns MD simulation of this compound docked with the ECD of GC-C showed stable RMSD values for both the protein and the ligand, suggesting a stable interaction. researchgate.net This stability analysis is crucial for confirming the potential of this compound as an inhibitor of the target protein.
| Complex | Simulation Time (ns) | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Key Findings | Reference |
|---|---|---|---|---|---|
| This compound-GC-C (ECD) | 100 | ~2.5 | ~1.5 | The complex remained stable throughout the simulation, with minimal fluctuations. | researchgate.net |
In-silico Prediction of Pharmacological Profiles (excluding toxicity)
In silico methods are also extensively used to predict the pharmacokinetic properties of drug candidates, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. sciensage.info These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound and its potential to be developed into an effective oral medication. lindushealth.comnih.gov
One of the most well-known guidelines for predicting drug-likeness is Lipinski's Rule of Five. lindushealth.com This rule states that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. lindushealth.com
Studies on this compound and its derivatives have utilized various computational tools to predict their ADME properties. For example, the drug-like properties of steroidal alkaloids from Holarrhena pubescens, including this compound, were evaluated using MolSoft chemoinformatics software. nih.gov These analyses predicted properties such as human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), and blood-brain barrier (BBB) penetration. nih.gov The results of these predictions help in understanding the potential pharmacokinetic behavior of this compound in the body. For instance, a positive HIA score suggests good bioavailability. nih.gov
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violation | Human Intestinal Absorption | Reference |
|---|---|---|---|---|---|---|---|
| This compound | 287.47 | 3.45 | 1 | 1 | 0 | Positive | nih.gov |
Future Research Directions and Academic Opportunities for Holaphyllamine
Elucidation of Novel Biosynthetic Enzymes and Pathways
The complete biosynthetic pathway of holaphyllamine is yet to be fully elucidated, presenting a significant opportunity for biochemists and molecular biologists. Steroidal alkaloids are known to be synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the core steroid skeleton. rsc.orgresearchgate.net It is understood that pregnenolone (B344588), derived from cholesterol, is a key precursor in the biosynthesis of Holarrhena alkaloids. rsc.org However, the specific enzymes that catalyze the subsequent steps—particularly the introduction of the amino group at the C-3 position to form this compound—remain unidentified.
Future research should focus on identifying and characterizing these novel enzymes. Techniques such as transcriptomics of Holarrhena species can identify candidate genes, like aminotransferases, that are co-expressed with other genes in the steroid biosynthesis pathway. researchgate.net Once identified, these genes can be expressed in heterologous systems (e.g., yeast or Nicotiana benthamiana) to confirm their function. nih.gov The elucidation of this pathway is not only fundamentally important but could also enable the biotechnological production of this compound and related compounds. nih.govnih.gov
Table 1: Potential Research Targets in this compound Biosynthesis
| Research Area | Objective | Potential Techniques |
| Enzyme Discovery | Identify the specific aminotransferase responsible for converting a pregnenolone derivative to this compound. | Transcriptome analysis, co-expression analysis, gene cloning. |
| Pathway Elucidation | Map the complete sequence of reactions from cholesterol/pregnenolone to this compound. | Isotopic labeling studies, metabolic profiling of intermediates. snscourseware.org |
| Functional Genomics | Characterize the roles of candidate biosynthetic genes in vivo. | Virus-induced gene silencing (VIGS), CRISPR/Cas9-mediated knockout in a model system. |
| Heterologous Production | Reconstitute the biosynthetic pathway in a microbial or plant chassis for sustainable production. | Metabolic engineering, synthetic biology in yeast or plants. nih.gov |
Advanced Synthetic Methodologies for Complex Analogs
The development of advanced synthetic methodologies is crucial for producing complex analogs of this compound. Such analogs are invaluable for establishing structure-activity relationships (SARs), optimizing biological activity, and improving pharmacokinetic properties. mdpi.com While the total synthesis of complex steroidal alkaloids is challenging, semi-synthesis starting from readily available natural precursors is a viable strategy. google.com
Future academic pursuits could explore modern catalytic methods and reaction cascades to efficiently modify the this compound scaffold. For instance, late-stage C-H functionalization could enable the introduction of diverse functional groups at positions previously difficult to access. Furthermore, adapting methodologies used for other complex nitrogen-containing heterocycles, such as Mannich-type reactions, reductive aminations, or nucleophilic substitutions, could yield novel libraries of this compound derivatives. researchgate.netukm.mymdpi.com
Table 2: Proposed Synthetic Strategies for this compound Analogs
| Synthetic Approach | Description | Potential Application |
| Late-Stage Functionalization | Direct modification of C-H bonds on the steroid core to introduce new functional groups. | Rapid generation of diverse analogs for SAR studies. |
| Catalytic Asymmetric Synthesis | Control of stereochemistry during the synthesis of side chains or modifications to the steroid rings. | Creation of stereochemically pure analogs to probe target interactions. adelaide.edu.au |
| Bio-catalysis | Use of engineered enzymes to perform specific and selective transformations on the this compound scaffold. | "Green" and highly selective synthesis of derivatives. |
| Click Chemistry | Introduction of alkyne or azide (B81097) handles for facile conjugation with other molecules. | Development of chemical probes and bioconjugates. |
Discovery of New Molecular Targets and Signaling Pathways
This compound is known to induce plant defense responses, increasing resistance against bacterial pathogens like Pseudomonas syringae. researchgate.netescholarship.org This activity is mediated through complex signaling networks involving key plant defense hormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA). researchgate.netresearchgate.net It also triggers the deposition of callose, a physical barrier against pathogen invasion. mdpi.com Beyond its role in plants, this compound and its analogs have shown other biological activities, including acetylcholinesterase (AChE) inhibition and antitrypanosomal effects, suggesting multiple molecular targets. researchgate.netmdpi.com
A major area for future research is the definitive identification of the direct molecular binding partners of this compound in both plant and animal systems. While docking studies have predicted potential interactions with targets like androgen receptors, experimental validation is needed. tjpr.org Unbiased screening approaches could uncover entirely new targets and signaling pathways, potentially linking this compound to new therapeutic areas.
Table 3: Known and Potential Molecular Interactions of this compound
| System | Known/Potential Target or Pathway | Implied Biological Effect | Research Opportunity |
| Plants | Salicylic Acid (SA) & Jasmonic Acid (JA) Pathways researchgate.netresearchgate.net | Induction of systemic acquired resistance. | Identify upstream receptors and signaling nodes. |
| Plants | Callose Synthase Activation mdpi.com | Reinforcement of cell walls against pathogens. | Elucidate the mechanism of activation. |
| Nervous System | Acetylcholinesterase (AChE) researchgate.net | Inhibition of acetylcholine (B1216132) breakdown. | Validate as a therapeutic target for neurodegenerative diseases. |
| Pathogens | Trypanosomal targets mdpi.commdpi.com | Antitrypanosomal activity. | Identify the specific enzyme or protein target in Trypanosoma. |
| Human Cells | Androgen Receptors, Amine Oxidase A (Predicted) tjpr.org | Potential endocrine or neurological effects. | Experimentally validate binding and functional modulation. |
Development of Chemical Probes for Biological Research
To precisely identify the molecular targets of this compound and visualize its interactions within a cellular context, the development of chemical probes is an essential next step. mskcc.org An activity-based probe derived from this compound would consist of three key components: the this compound scaffold for target recognition, a reactive group for covalent binding to the target, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. mdpi.com
Designing and synthesizing such probes represents a significant opportunity in chemical biology. For example, a this compound analog could be synthesized with a terminal alkyne or a diazirine photoaffinity tag. mdpi.comnih.gov The alkyne handle would allow for "click" chemistry conjugation to a fluorescent dye or biotin (B1667282) after the probe has bound to its cellular targets. nih.gov Using these probes in pull-down experiments coupled with mass spectrometry would enable the unbiased identification of this compound-binding proteins from a complex cellular lysate, providing direct evidence of its molecular targets. nih.govnih.gov
Application of Omics Technologies to Study this compound's Effects
Omics technologies offer a powerful, systems-level approach to understanding the global biological effects of this compound. humanspecificresearch.orgsrpublication.com These high-throughput methods can provide comprehensive data on changes in genes, proteins, and metabolites following treatment with the compound, revealing its mechanism of action on a broad scale. nih.govnih.gov
Future research should systematically apply a multi-omics approach. For instance, treating Arabidopsis with this compound and performing transcriptomics (RNA-seq) would reveal the full suite of genes whose expression is altered, offering clues about the signaling pathways it modulates. Proteomics could identify changes in protein abundance or post-translational modifications, while metabolomics could map the downstream changes in the plant's metabolic network. nih.govmdpi.com Integrating these different omics datasets will provide a holistic view of this compound's mode of action and could help identify biomarkers of its activity. nih.gov
Table 4: Application of Omics Technologies in this compound Research
| Omics Technology | Research Question | Expected Outcome |
| Genomics | Are there genetic variations that confer sensitivity or resistance to this compound? | Identification of genes involved in this compound response or transport. |
| Transcriptomics | Which genes and pathways are regulated by this compound? | A global map of gene expression changes, confirming involvement of SA/JA pathways and identifying novel ones. |
| Proteomics | Which proteins are direct targets or have altered expression/modification? | Identification of binding partners (with chemical probes) and downstream protein-level effects. nih.gov |
| Metabolomics | How does this compound alter the cellular metabolic profile? | A comprehensive profile of metabolic shifts, including defense compounds and primary metabolites. nih.gov |
| Multi-Omics Integration | How do changes at the gene, protein, and metabolite levels interconnect to produce a biological response? | A systems-level model of this compound's mechanism of action. nih.gov |
Q & A
Q. How can epigenetic mechanisms (e.g., DNA methylation) be integrated into studies on this compound’s long-term therapeutic effects?
- Methodological Answer : Perform reduced representation bisulfite sequencing (RRBS) on treated vs. untreated cells to identify differentially methylated regions (DMRs). Validate candidate genes (e.g., tumor suppressors) via qPCR and CRISPR-Cas9 knockout models .
Key Methodological Considerations
- Data Validation : Cross-reference NMR/MS data with public databases (PubChem, ChEBI) and replicate experiments across independent labs to confirm reproducibility .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal trials, including randomization and blinding to reduce bias .
- Literature Gaps : Prioritize understudied mechanisms (e.g., this compound’s impact on mitochondrial dynamics) using systematic reviews (PRISMA framework) to identify research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
